[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride
CAS No.: 1049741-11-8
Cat. No.: VC11966162
Molecular Formula: C11H11BrClNO
Molecular Weight: 288.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049741-11-8 |
|---|---|
| Molecular Formula | C11H11BrClNO |
| Molecular Weight | 288.57 g/mol |
| IUPAC Name | [5-(4-bromophenyl)furan-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H10BrNO.ClH/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11;/h1-6H,7,13H2;1H |
| Standard InChI Key | LBBIBHSAEGHVEN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=C(O2)CN)Br.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)CN)Br.Cl |
Introduction
[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride is a synthetic organic compound with the molecular formula C11H10BrNO·HCl. It belongs to the class of aralkylamines, characterized by a bromophenyl group attached to a furan ring. This compound is of interest in various fields, including medicinal chemistry, organic synthesis, and industrial applications.
Laboratory Synthesis
The synthesis of [5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride involves:
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Step 1: Reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde to form an intermediate.
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Step 2: Reductive amination of the intermediate using suitable reducing agents (e.g., sodium borohydride) to yield the final product.
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Step 3: Conversion to the hydrochloride salt through reaction with hydrochloric acid.
Industrial Production
In industrial settings, optimized reaction conditions (e.g., controlled temperature and solvent systems like ethanol) are employed for large-scale synthesis. The product is purified via recrystallization and drying.
Chemistry
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Used as a building block in the synthesis of complex organic molecules.
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Serves as an intermediate in creating derivatives with enhanced biological activity.
Biological Research
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Investigated for potential antimicrobial and antifungal properties.
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Explored as a candidate for drug development due to its unique molecular structure.
Medicinal Chemistry
The compound's structural features make it a promising scaffold for designing therapeutic agents targeting specific molecular pathways.
Industrial Use
Used in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds.
Mechanism of Action
The primary biological targets of [5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride remain under investigation. Its bromophenyl-furan structure suggests potential interactions with enzymes or receptors involved in oxidative stress or microbial activity.
Pharmacokinetics
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Absorption: High gastrointestinal absorption.
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Stability: Stable under physiological pH and temperature conditions.
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Metabolism: Likely metabolized by liver enzymes, but specific pathways are not yet identified.
Biological Activity
Preliminary studies indicate that [5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride exhibits:
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Antimicrobial Activity: Effective against certain bacterial strains.
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Antifungal Properties: Potential efficacy against fungal pathogens.
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Drug-Like Properties: Favorable pharmacokinetic profile based on computational predictions (e.g., Lipinski’s rule compliance).
Comparison with Related Compounds
| Feature | [5-(4-Bromophenyl)furan-2-yl]methanamine Hydrochloride | Other Furan Derivatives |
|---|---|---|
| Core Structure | Bromophenyl-furan | Varies (e.g., chlorophenyl, nitro groups) |
| Biological Activity | Antimicrobial, antifungal | Anticancer, anti-inflammatory |
| Unique Property | Bromine substitution enhances reactivity | Depends on substituents |
The bromine atom in this compound contributes significantly to its reactivity and biological properties, distinguishing it from other furan derivatives.
Limitations
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Lack of comprehensive data on toxicity and safety profiles.
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Limited understanding of its mechanism of action.
Future Research Directions
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Detailed pharmacological studies to elucidate its biological targets.
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Expanding its application in drug discovery programs.
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Investigating its environmental stability and degradation pathways.
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